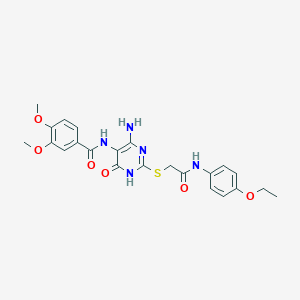![molecular formula C20H21N3O2 B2357521 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1396851-35-6](/img/structure/B2357521.png)
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a compound that has been the subject of scientific research due to its potential use in drug development. This compound is a type of azetidine, which is a four-membered nitrogen-containing ring that has been found to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and proteins involved in inflammation, pain, and tumor growth. In vivo studies have shown that this compound can reduce inflammation, pain, and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone in lab experiments is its potential to have anti-inflammatory, analgesic, and antitumor effects. This makes it a promising compound for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research of 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential use in treating other diseases, such as viral infections and autoimmune disorders. Additionally, future research could focus on developing more efficient and scalable synthesis methods for this compound.
Métodos De Síntesis
The synthesis method of 1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone involves the reaction of 5-methyl-1H-benzo[d]imidazole-2-carboxylic acid with o-tolylmagnesium bromide, followed by the reaction with ethyl chloroformate to form the intermediate compound. The intermediate compound is then reacted with azetidine to form the final product.
Aplicaciones Científicas De Investigación
1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been the subject of scientific research due to its potential use in drug development. This compound has been found to have anti-inflammatory, analgesic, and antitumor effects. It has also been found to have activity against certain types of bacteria and viruses.
Propiedades
IUPAC Name |
1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-16-17(9-13)22-20(21-16)15-10-23(11-15)19(24)12-25-18-6-4-3-5-14(18)2/h3-9,15H,10-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEBFAXQZPFEOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)COC4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


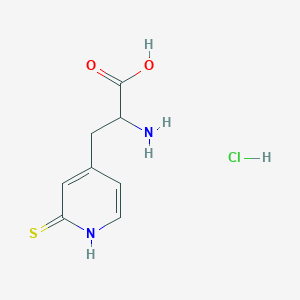
![7-hydroxy-N-(3-(2-methylpiperidin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357441.png)
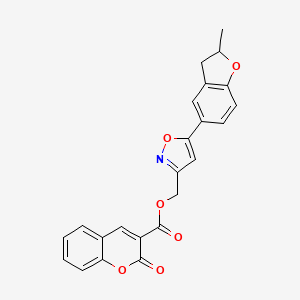
![2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2357448.png)
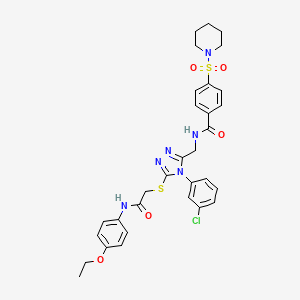
![N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2357452.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)
![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2357457.png)
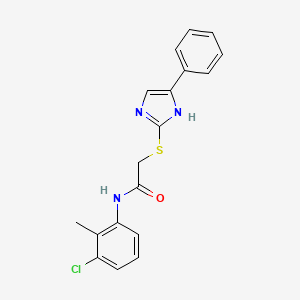
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)
